molecular formula C17H19N3O3S B11980423 N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide CAS No. 288154-73-4

N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide

Katalognummer: B11980423
CAS-Nummer: 288154-73-4
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: ABBDYGNALLZFNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.423 g/mol . This compound is known for its unique structure, which includes a benzyl group, a dimethoxybenzoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of benzylhydrazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis and purification would apply, including the use of automated synthesis equipment and large-scale chromatography systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is used in a variety of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and biochemical research.

Eigenschaften

CAS-Nummer

288154-73-4

Molekularformel

C17H19N3O3S

Molekulargewicht

345.4 g/mol

IUPAC-Name

1-benzyl-3-[(3,4-dimethoxybenzoyl)amino]thiourea

InChI

InChI=1S/C17H19N3O3S/c1-22-14-9-8-13(10-15(14)23-2)16(21)19-20-17(24)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,24)

InChI-Schlüssel

ABBDYGNALLZFNP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.